molecular formula C21H19ClN4O2S B2779132 1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 946250-87-9

1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B2779132
CAS No.: 946250-87-9
M. Wt: 426.92
InChI Key: KFJWFLDGMFNYMW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorophenyl group, an indolinyl moiety, and a thiazolyl ring, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring under basic conditions.

    Introduction of the Indolinyl Group: The indolinyl moiety can be introduced via a nucleophilic substitution reaction.

    Coupling with Chlorophenyl Isocyanate: The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiourea: Similar structure with a thiourea group instead of urea.

    1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate: Contains a carbamate group.

Uniqueness

The unique combination of the chlorophenyl, indolinyl, and thiazolyl groups in 1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-13-9-14-5-2-3-8-18(14)26(13)19(27)11-17-12-29-21(24-17)25-20(28)23-16-7-4-6-15(22)10-16/h2-8,10,12-13H,9,11H2,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJWFLDGMFNYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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